![molecular formula C12H15N B152620 6-Tert-butyl-1H-indole CAS No. 887581-54-6](/img/structure/B152620.png)
6-Tert-butyl-1H-indole
Overview
Description
6-Tert-butyl-1H-indole is a derivative of the indole structure, which is a fundamental skeleton in many natural products and pharmaceuticals. The tert-butyl group attached to the indole ring can influence the physical and chemical properties of the molecule, making it a subject of interest in various chemical syntheses and studies.
Synthesis Analysis
The synthesis of tert-butyl indole derivatives often involves the Fischer indole synthesis or palladium-catalyzed amination reactions. For instance, 2-tert-Butyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole is synthesized using cycloheptanone and (4-tert-butylphenyl)hydrazine hydrochloride in the presence of sodium acetate and sulfuric acid in glacial acetic acid . Another example is the synthesis of tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate through a three-step substitution reaction . Additionally, tert-butyl sulfinamide has been used as an ammonia surrogate for the synthesis of indoles .
Molecular Structure Analysis
The molecular structure of tert-butyl indole derivatives is often characterized by spectroscopic methods such as FTIR, NMR, and X-ray crystallography. For example, the crystal and molecular structure of a tert-butyl indole derivative is characterized by X-ray crystallographic analysis, revealing intramolecular hydrogen bonding . Another study reports the crystal structure of a tert-butyl indole derivative, showing that the indole ring system is planar and forms a dihedral angle with the tert-butyl bound carboxylate group .
Chemical Reactions Analysis
Tert-butyl indole derivatives can undergo various chemical reactions, including substitution reactions to introduce different functional groups. The reactivity of these compounds can be influenced by the presence of the tert-butyl group and other substituents on the indole ring. For example, the synthesis of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate involves the use of 5-bromoindole as a raw material .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl indole derivatives are closely related to their molecular structure. The presence of the tert-butyl group can affect the compound's boiling point, solubility, and stability. The molecular electrostatic potential and frontier molecular orbitals studied by DFT provide insights into the physicochemical properties of these compounds . The crystal structure analysis also contributes to understanding the intermolecular interactions that can affect the compound's melting point and solubility .
Scientific Research Applications
Synthesis and Structural Analysis : 2-tert-Butyl-4-methyl-2,4-dihydropyrrolo[3,4-b]indole, a related compound, has been synthesized and investigated for its structure using NMR techniques. This research provides insights into the tricyclic hetarenes structure, which is crucial for understanding the chemical properties and potential applications of these compounds (Kreher & Dyker, 1987).
Fischer Indole Synthesis : A tert-butyl iodide mediated synthesis of substituted indoles from N-aryl conjugated hydrazones has been developed. This research is significant as it provides a new method for accessing various indole derivatives, which are important in pharmaceuticals and material sciences (Ito, Ueda, Takeda, & Miyata, 2016).
Organocatalytic Alkylations : The indole framework, important in numerous natural isolates and medicinal agents, can be accessed asymmetrically using a new chiral amine catalyst. This method allows for the conjugate addition of various indole systems to a range of alpha, beta-unsaturated aldehydes, which is useful in the synthesis of biomedically relevant molecules (Austin & MacMillan, 2002).
Functionalized Indoles Synthesis : Tert-butyl sulfinamide has been used as an ammonia equivalent for the palladium-catalyzed amination of aryl bromides and chlorides, leading to the preparation of indoles and anilines with sensitive functional groups. This method demonstrates the versatility in synthesizing indoles, which are essential in various chemical applications (Prakash, Dibakar, Selvakumar, Ruckmani, & Sivakumar, 2011).
Photocatalytic Dearomative Cycloaddition : Indole and indoline rings, present in many biologically active molecules, have been synthesized through a visible-light mediated intermolecular [2 + 2] cycloaddition with alkenes. This method exhibits high yield, regio- and diastereoselectivity, and extends to azaindole heterocycles, offering potential applications in drug discovery (Oderinde, Ramirez, Dhar, Cornelius, Jorge, Aulakh, Sandhu, Pawluczyk, Sarjeant, Meanwell, Mathur, & Kempson, 2020).
Copper-Catalyzed Oxidative Dearomatization/Spirocyclization : Copper-catalyzed oxidative dearomatization and spirocyclization of indole-2-carboxamides have been developed to synthesize C2-spiro-pseudoindoxyls. This method is efficient and likely proceeds via a reactive 3H-indol-3-one intermediate, followed by electrophilic aromatic substitution (Kong, Wang, Zhang, Xu, & Li, 2016).
Mechanism of Action
Target of Action
Compounds with a tert-butyl group have been found to interact with various targets such as ribonuclease pancreatic, triosephosphate isomerase, methionine aminopeptidase 2, biphenyl-2,3-diol 1,2-dioxygenase, and calmodulin . The roles of these targets vary from protein synthesis to metabolic regulation.
Mode of Action
Compounds with a tert-butyl group have been suggested to exhibit a unique reactivity pattern due to the crowded nature of the tert-butyl group . This reactivity may influence the compound’s interaction with its targets and the resulting changes .
Biochemical Pathways
Compounds with a tert-butyl group have been suggested to have implications in biosynthetic and biodegradation pathways . These pathways could potentially be affected by the compound, leading to downstream effects.
Pharmacokinetics
A study on a similar compound, p11, showed excellent metabolic stability in plasma and intestinal homogenate, high aqueous solubility, and high tumor exposures . These properties could potentially impact the bioavailability of 6-(tert-Butyl)-1H-indole.
Result of Action
The unique reactivity pattern of compounds with a tert-butyl group could potentially lead to various molecular and cellular effects .
Safety and Hazards
Future Directions
The development of new antitubercular agents, preferably working via a novel mechanism of action distinct from the current drugs, necessitates the exploration of indole derivatives . The success of computer-aided drug design in the fields of cancer and anti-viral drugs has accelerated in silico studies in antibacterial drug development .
properties
IUPAC Name |
6-tert-butyl-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-12(2,3)10-5-4-9-6-7-13-11(9)8-10/h4-8,13H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNMQJWPTYZPZDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10620435 | |
Record name | 6-tert-Butyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10620435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
887581-54-6 | |
Record name | 6-tert-Butyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10620435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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